molecular formula C36H58Te2 B14327148 Bis(2,4,6-tri-tert-butylphenyl)ditellane CAS No. 99354-18-4

Bis(2,4,6-tri-tert-butylphenyl)ditellane

Cat. No.: B14327148
CAS No.: 99354-18-4
M. Wt: 746.0 g/mol
InChI Key: NSXBCAHIZUFTCY-UHFFFAOYSA-N
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Description

Bis(2,4,6-tri-tert-butylphenyl)ditellane is a tellurium-based organometallic compound featuring a Te–Te bond stabilized by bulky 2,4,6-tri-tert-butylphenyl substituents. Its synthesis and structural characterization were first reported by Wieber and Habersack in 1995, who highlighted its crystallographic properties, including a Te–Te bond length of 2.78 Å and a near-linear C–Te–Te–C backbone (bond angle: ~178°) . The steric bulk of the tert-butyl groups shields the Te–Te bond, enhancing thermal stability and reducing reactivity compared to less hindered ditellanes. This compound is notable for its role in studying heavy chalcogen bonding and steric effects in organotellurium chemistry .

Properties

CAS No.

99354-18-4

Molecular Formula

C36H58Te2

Molecular Weight

746.0 g/mol

IUPAC Name

1,3,5-tritert-butyl-2-[(2,4,6-tritert-butylphenyl)ditellanyl]benzene

InChI

InChI=1S/C36H58Te2/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)37-38-30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3

InChI Key

NSXBCAHIZUFTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Te][Te]C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-tri-tert-butylphenyl)ditellane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive tellurium compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-tri-tert-butylphenyl)ditellane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium .

Scientific Research Applications

Bis(2,4,6-tri-tert-butylphenyl)ditellane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The pathways involved often include electron transfer processes and the formation of tellurium-centered radicals .

Comparison with Similar Compounds

Structural and Bonding Parameters

The table below compares key structural and electronic properties of Bis(2,4,6-tri-tert-butylphenyl)ditellane with analogous Group 16 dimers and related aryl-substituted compounds:

Compound Central Bond Bond Length (Å) Steric Environment Thermal Stability (°C) Reactivity Trends
This compound Te–Te 2.78 High (tert-butyl groups) >200 Low; inert to O₂, H₂O
Di([1,1′:3′,1″-terphenyl]-2′-yl)tellane Te–Te 2.80–2.85* Moderate (terphenyl) ~150–180 Moderate; reacts with mild acids
Bis(2,4,6-tri-tert-butylphenyl)diphosphene P=P 2.03 High (tert-butyl groups) >250 High; reacts with O₂, electrophiles
Diphenyl ditelluride (Ph₂Te₂) Te–Te 2.82 Low (phenyl groups) ~100 High; decomposes in air

*Estimated based on analogous terphenyl-substituted chalcogenides .

Key Observations :

  • Bond Length : The Te–Te bond in this compound is slightly shorter than in less hindered ditellanes (e.g., Ph₂Te₂), likely due to reduced electron density at the bond from steric strain .
  • Steric Effects : Bulky tert-butyl groups in the compound provide superior kinetic stabilization compared to phenyl or terphenyl substituents, enabling isolation and handling under ambient conditions .
Reactivity and Stability
  • Thermal Decomposition : The compound decomposes above 200°C, forming tellurium oxides and tert-butylbenzene derivatives. In contrast, terphenyl-substituted ditellanes decompose at lower temperatures (~150–180°C) due to weaker steric protection .
  • Comparative Reactivity with Diphosphenes : While diphosphenes (e.g., Bis(2,4,6-tri-tert-butylphenyl)diphosphene) exhibit high reactivity toward electrophiles and small molecules, the Te–Te bond in ditellane is more inert, reflecting the lower electronegativity and larger atomic radius of tellurium .
Crystallographic Trends
  • Molecular Geometry : The near-linear C–Te–Te–C geometry in this compound contrasts with the bent structures of less hindered ditellurides (e.g., Te–Te–C angles of ~100° in Ph₂Te₂), highlighting steric enforcement of linearity .
  • Packing Behavior: The bulky tert-butyl groups induce significant van der Waals interactions in the crystal lattice, resulting in higher melting points and reduced solubility in nonpolar solvents compared to terphenyl analogs .

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